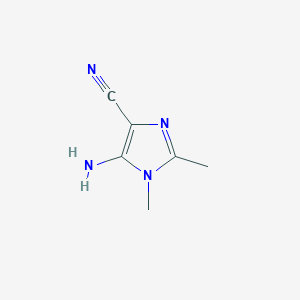










|
REACTION_CXSMILES
|
N.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:13][CH:14]([C:17]#[N:18])[C:15]#[N:16].C(OC)(OC)(OC)C.[CH:27]([N:30](CC)[CH:31](C)C)(C)[CH3:28].Cl.CN>C(#N)C>[NH2:16][C:15]1[N:30]([CH3:31])[C:27]([CH3:28])=[N:13][C:14]=1[C:17]#[N:18] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(C#N)C#N
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
15.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
8.03 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction warmed slightly
|
|
Type
|
CUSTOM
|
|
Details
|
precipitate formed
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to a volume of about 600 mL
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting dark red solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
Brown crystals formed
|
|
Type
|
CUSTOM
|
|
Details
|
were isolated by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(N=C(N1C)C)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |